molecular formula C14H16N2O B1332318 (2-Aminophenyl)(2-phenoxyethyl)amine CAS No. 346662-82-6

(2-Aminophenyl)(2-phenoxyethyl)amine

Cat. No. B1332318
M. Wt: 228.29 g/mol
InChI Key: PYRLCNHZSHDZFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like “(2-Aminophenyl)(2-phenoxyethyl)amine” typically involves reactions that build up the carbon framework by alkylation or arylation reactions on nitrogen . For example, a novel compound similar to “(2-Aminophenyl)(2-phenoxyethyl)amine” was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .


Molecular Structure Analysis

The molecular structure of amines like “(2-Aminophenyl)(2-phenoxyethyl)amine” is often complex and interesting. For instance, 2-benzothiazoles and 2-(aminophenyl)benzothiazoles represent biologically interesting heterocycles with high pharmacological activity . The combination of these heterocycles with amino acids and peptides is of special interest .


Chemical Reactions Analysis

Amines can engage in various chemical reactions. For instance, they can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. They can act as weak organic bases . They also have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding .

Scientific Research Applications

Proton-Coupled Electron Transfer Mechanisms

The compound has been studied for its unique behavior in proton-coupled electron transfer mechanisms. Specifically, the one-electron oxidation of a related hydrogen-bonded phenol was investigated, highlighting the compound's role in facilitating concerted proton-coupled electron transfer, essential in various biochemical processes and redox reactions in organic chemistry (Rhile & Mayer, 2004).

Corrosion Inhibition

Amine derivatives, including structures similar to (2-Aminophenyl)(2-phenoxyethyl)amine, have been synthesized and found to act as effective corrosion inhibitors for mild steel in acidic environments. This is of significant industrial importance in protecting metals against corrosive processes (Boughoues et al., 2020).

Bio-inspired Synthesis

The compound is involved in bio-inspired synthesis processes, specifically in the formation of 1,2-oxy-aminoarenes through catalytic aerobic coupling of phenols and amines. This method is pertinent in the synthesis of compounds used in medicine, agriculture, and materials science (Esguerra, Xu, & Lumb, 2017).

Material Synthesis and Characterization

The compound has been used in synthesizing and characterizing boronates derived from non-symmetric amino-bis-phenols, which are significant in organometallic chemistry and material science for various applications (Abreu et al., 2006).

Reactivity in Polymer Chemistry

Studies have investigated the reactivity of amine derivatives, including structures similar to (2-Aminophenyl)(2-phenoxyethyl)amine, in curing systems of benzoxazine with amine. These findings are essential in improving the thermosetting resins in terms of their chemical structure, material properties, and processability (Sun et al., 2015).

Safety And Hazards

The safety and hazards associated with amines can vary. For instance, 2-Aminophenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and it is harmful if swallowed or inhaled .

properties

IUPAC Name

2-N-(2-phenoxyethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRLCNHZSHDZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367832
Record name (2-aminophenyl)(2-phenoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminophenyl)(2-phenoxyethyl)amine

CAS RN

346662-82-6
Record name (2-aminophenyl)(2-phenoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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